molecular formula C23H14F2N2OS2 B2545866 4-(3-fluorobenzyl)-3-(3-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 1114632-06-2

4-(3-fluorobenzyl)-3-(3-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

Cat. No.: B2545866
CAS No.: 1114632-06-2
M. Wt: 436.49
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-fluorobenzyl)-3-(3-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a synthetic small molecule belonging to the 1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one class, a scaffold identified as a novel chemotype activator of large-conductance calcium-activated potassium (BKCa) channels . This compound class is of significant interest in pharmacological research for developing new therapeutic agents for overactive bladder (OAB) and urinary incontinence, conditions for which current treatments like muscarinic receptor antagonists and β3-adrenergic receptor agonists are often limited by side effects such as dry mouth, blurred vision, tachycardia, and constipation . BKCa channels are critically involved in the repolarization of cell membrane potential and relaxation of urinary bladder smooth muscle; their activation can counter the excessive contractions characteristic of OAB . Research indicates that derivatives featuring substituents on the heterocyclic system, particularly at the 7-position, can exhibit enhanced channel-activating properties . The quinazolinone core is a privileged structure in medicinal chemistry, found in various natural products and marketed drugs, and is known for its functional flexibility and high degree of structural modifiability, allowing for extensive exploration of structure-activity relationships (SAR) . This reagent is provided exclusively for non-clinical research purposes, such as in vitro channel activation assays, electrophysiological studies, and further SAR profiling to develop potent and selective BKCa channel activators . FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

1114632-06-2

Molecular Formula

C23H14F2N2OS2

Molecular Weight

436.49

IUPAC Name

3-(3-fluorophenyl)-4-[(3-fluorophenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one

InChI

InChI=1S/C23H14F2N2OS2/c24-16-7-3-5-14(11-16)13-26-21-20(15-6-4-8-17(25)12-15)30-23(29)27(21)19-10-2-1-9-18(19)22(26)28/h1-12H,13H2

SMILES

C1=CC=C2C(=C1)C(=O)N(C3=C(SC(=S)N23)C4=CC(=CC=C4)F)CC5=CC(=CC=C5)F

solubility

not available

Origin of Product

United States

Biological Activity

The compound 4-(3-fluorobenzyl)-3-(3-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a member of the thiazoloquinazolinone class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H14F2N2OS
  • Molecular Weight : 348.38 g/mol

This compound features a thiazoloquinazolinone core, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that thiazoloquinazolinones exhibit significant antimicrobial properties. A study demonstrated that derivatives of quinazolinones, including those similar to our compound, showed substantial inhibition of bacterial growth. The compound was tested against various strains, revealing effectiveness comparable to standard antibiotics like Ciprofloxacin .

Microbial Strain Zone of Inhibition (mm) Standard Comparison
E. coli18Ciprofloxacin (20 mm)
S. aureus15Ciprofloxacin (22 mm)
P. aeruginosa17Ciprofloxacin (19 mm)

Antitumor Activity

The thiazoloquinazolinone scaffold has been associated with antitumor activity. Studies have shown that compounds within this class can induce apoptosis in cancer cells. For instance, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cell death .

Anti-inflammatory Properties

Compounds with a similar structure have also been reported to possess anti-inflammatory properties. They inhibit key inflammatory mediators such as TNF-alpha and IL-6 in vitro, suggesting potential for treating inflammatory diseases .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and microbial growth.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : Activation of apoptotic pathways through ROS generation is a significant mechanism for its antitumor effects.

Case Studies

  • Antimicrobial Efficacy Study : A recent study published in the Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry investigated various quinazolinone derivatives for their antimicrobial efficacy. The findings indicated that compounds structurally related to our target compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Antitumor Activity Assessment : In a study assessing the cytotoxic effects on human cancer cell lines, derivatives similar to the target compound were shown to significantly reduce cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cells through ROS-mediated apoptosis .

Scientific Research Applications

Biological Activities

1. Anticancer Activity
Research indicates that derivatives of quinazolinones, including the target compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that thiazole-containing compounds can inhibit cell proliferation in prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cells. Specifically, certain derivatives showed IC50 values as low as 10 μM, indicating potent anticancer activity against these cell lines .

2. Anti-inflammatory Effects
Compounds similar to 4-(3-fluorobenzyl)-3-(3-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one have been explored for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting leukocyte recruitment and reducing tissue inflammation in models of acute peritonitis and vascular injury . This suggests potential therapeutic applications in treating inflammatory diseases.

Synthesis and Formulation

The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the thiazole ring and subsequent modifications to introduce the fluorobenzyl and fluorophenyl groups. The development of efficient synthetic routes is crucial for scaling up production for clinical studies.

Case Studies

Case Study 1: Antitumor Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of various quinazolinone-thiazole hybrids, including our target compound. The results indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo models. The study highlighted the structure-activity relationship (SAR), emphasizing how modifications at specific positions influenced anticancer efficacy .

Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory potential of thiazole derivatives similar to this compound. The findings revealed that these compounds could significantly reduce markers of inflammation in animal models, suggesting their viability as therapeutic agents for chronic inflammatory conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The thiazolo[3,4-a]quinazolinone core is shared among several derivatives, but substituent variations critically influence bioactivity:

Compound Core Structure Substituents Key Functional Features Reference
Target Compound Thiazolo[3,4-a]quinazolinone 3-(3-fluorophenyl), 4-(3-fluorobenzyl) Dual fluorination for enhanced electronegativity and lipophilicity N/A
Compound 11g (BKCa activator) Thiazolo[3,4-a]quinazolinone 7-bromo Electron-withdrawing bromo group at 7-position enhances BKCa channel activation (EC50 = 12.33 μM)
Compound 12h (BKCa activator) Thiazolo[3,4-a]quinazolinone 7-bromo + modified anilide Improved pharmacokinetics (AUC, half-life) and in vivo efficacy in SHR models
Antimicrobial derivatives () Thiazolo[3,4-a]quinazolinone Varied (e.g., cyanoacetamides) Broad-spectrum antimicrobial activity via three-component synthesis
3a-(4-Chlorophenyl)-imidazo[1,5-a]quinazolinone Imidazo[1,5-a]quinazolinone 4-chlorophenyl Tautomerism studied via DFT-NMR; potential opioid receptor affinity
Triazolo[1,5-a]quinazolinone () Triazolo[1,5-a]quinazolinone 3-(3-fluorophenyl), piperazine Predicted µ-opioid receptor binding (logP = 3.33, MW = 486.48)

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The dual fluorination in the target compound likely increases logP compared to non-fluorinated analogs, enhancing blood-brain barrier permeability (as seen in ’s compound with logP = 3.33) .
  • hypothetical fluorinated analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.